1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
CAS No.: 1352743-83-9
Cat. No.: VC0113670
Molecular Formula: C14H15Br2FOS2
Molecular Weight: 442.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352743-83-9 |
|---|---|
| Molecular Formula | C14H15Br2FOS2 |
| Molecular Weight | 442.199 |
| IUPAC Name | 1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one |
| Standard InChI | InChI=1S/C14H15Br2FOS2/c1-3-5-6-7(4-2)10(18)12-9(17)8-11(19-12)14(16)20-13(8)15/h7H,3-6H2,1-2H3 |
| Standard InChI Key | CPRHXJNYCFYUPG-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)C(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Introduction
Chemical Identification and Structural Properties
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a specialized organic compound characterized by its unique molecular structure featuring a thieno[3,4-b]thiophene core with specific functional groups. This compound presents a complex molecular architecture that contributes to its valuable electronic properties and applications in materials science.
Basic Chemical Identifiers
The compound is uniquely identified through several standard chemical identification systems that enable researchers to accurately reference and work with this material. The primary identification parameters are as follows:
| Parameter | Value |
|---|---|
| CAS Number | 1352743-83-9 |
| Molecular Formula | C14H15Br2FOS2 |
| Molecular Weight | 442.2 g/mol |
| Appearance | Not specified in sources |
The structural uniqueness of this compound is derived from its thieno[3,4-b]thiophene core with bromine atoms at positions 4 and 6, a fluorine atom at position 3, and a 2-ethylhexan-1-one substituent at position 2 .
| Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.2614 mL | 11.3071 mL | 22.6142 mL |
| 5 mM | 0.4523 mL | 2.2614 mL | 4.5228 mL |
| 10 mM | 0.2261 mL | 1.1307 mL | 2.2614 mL |
These calculations are based on the molecular weight of 442.2 g/mol and provide researchers with precise measurements for preparing solutions at various concentrations .
Applications in Materials Science and Organic Electronics
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one represents a significant class of materials used primarily in advanced organic electronics applications. The compound's unique structural features make it particularly valuable for specific technological applications.
Polymer Semiconductor Synthesis
The compound serves as an essential building block in the synthesis of polymer semiconductors, which are crucial components in organic electronic devices. The presence of bromine and fluorine substituents enhances its electronic properties, making it particularly suitable for applications in the field of organic electronics.
Organic Photovoltaics (OPVs)
One of the most promising applications for this compound is in the development of organic photovoltaic devices. The compound is particularly useful for creating low band gap polymers, which are essential in OPVs. These polymers can absorb a wider range of sunlight, potentially leading to increased efficiency in converting light to electricity compared to traditional silicon solar cells.
Comparison with Similar Compounds
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one belongs to a family of functionalized thieno[3,4-b]thiophene derivatives. Comparing this compound with similar structures provides valuable insights into its unique properties and applications.
Structural Analogues
Several related compounds share structural similarities with 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one:
| Compound | Key Differences | CAS Number |
|---|---|---|
| 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | Lacks fluorine at position 3 | 1194605-76-9 |
| 2-Ethylhexyl-4,6-dibroMo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | Carboxylate ester instead of ketone | 1237479-38-7 |
| 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one | Different alkyl chain structure and lacks fluorine | Not specified |
The non-fluorinated analogue, 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, has applications in OFETs, OLED, PLED, and OPV materials, suggesting similar potential applications for our target compound .
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